molecular formula C21H20N4O3 B11267280 N-(4-ethoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

N-(4-ethoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B11267280
M. Wt: 376.4 g/mol
InChI Key: YBVWBMGWGHUSNJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the Indole and Oxadiazole Moieties: The indole and oxadiazole moieties can be coupled using a suitable linker, such as an acetamide group, through amide bond formation.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
  • N-(4-chlorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

InChI

InChI=1S/C21H20N4O3/c1-3-27-16-10-8-15(9-11-16)22-20(26)13-25-12-18(21-24-23-14(2)28-21)17-6-4-5-7-19(17)25/h4-12H,3,13H2,1-2H3,(H,22,26)

InChI Key

YBVWBMGWGHUSNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C

Origin of Product

United States

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